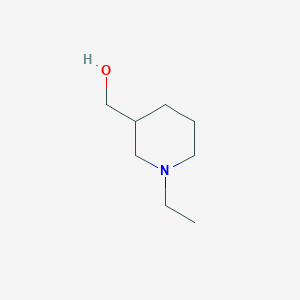

(1-Ethylpiperidin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-ethylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-9-5-3-4-8(6-9)7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFXQKBVALLYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607156 | |

| Record name | (1-Ethylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54525-19-8 | |

| Record name | (1-Ethylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Ethylpiperidin-3-yl)methanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of (1-Ethylpiperidin-3-yl)methanol. The information is curated for professionals in research and drug development, with a focus on data-driven insights and practical experimental guidance.

Core Chemical and Physical Properties

This compound, with the CAS Number 54525-19-8, is a substituted piperidine derivative.[1][2] Its core structure consists of a piperidine ring N-substituted with an ethyl group and a hydroxymethyl group at the 3-position.[3] This structure makes it a valuable intermediate in the synthesis of various biologically active compounds.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of the presented data are predicted values for closely related analogs, such as ((S)-piperidin-3-yl)methanol, and should be considered as estimations in the absence of experimentally determined values for the title compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [2][4] |

| Molecular Weight | 143.23 g/mol | [2][4] |

| Boiling Point | 120-125 °C | [1] |

| Predicted Boiling Point | 240.4 ± 0.0 °C (at 760 Torr) | [5] (for ((S)-piperidin-3-yl)methanol) |

| Predicted Density | 0.951 ± 0.06 g/cm³ (at 20 °C) | [6] (for ((S)-piperidin-3-yl)methanol) |

| Predicted Refractive Index | 1.451 | [6] (for ((S)-piperidin-3-yl)methanol) |

| Predicted pKa | 14.93 ± 0.10 | [5] (for ((S)-piperidin-3-yl)methanol) |

| Physical Form | Liquid | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the piperidine ring protons, and the hydroxymethyl group. The chemical shifts and coupling constants would be influenced by the stereochemistry of the 3-substituent and the ring conformation.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of the aliphatic amine, alcohol, and alkane carbons present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the ethyl group, or cleavage of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aliphatic and ethyl groups would be observed in the 2800-3000 cm⁻¹ region. C-N and C-O stretching bands would also be present at lower wavenumbers.

Experimental Protocols

The synthesis of this compound can be achieved through the reductive amination of 3-piperidinemethanol with acetaldehyde. This method is a common and efficient way to introduce an ethyl group to the nitrogen atom of the piperidine ring.

Synthesis of this compound via Reductive Amination

This protocol is a representative procedure based on general methods for reductive amination.

Materials:

-

3-Piperidinemethanol

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane or 1,2-dichloroethane.

-

To this solution, add acetaldehyde (1.1-1.5 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture in portions.

-

Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS).[1] The piperidine scaffold is a common motif in many CNS-active drugs.

The presence of both a secondary amine (which becomes a tertiary amine upon ethylation) and a primary alcohol in the precursor, 3-piperidinemethanol, allows for diverse chemical modifications. The ethyl group on the nitrogen can influence the compound's lipophilicity, basicity, and metabolic stability, which are critical parameters for drug candidates.

Role as a Pharmaceutical Intermediate

This compound is utilized as an intermediate in the synthesis of molecules with potential antipsychotic or analgesic properties.[1] Furthermore, piperidine derivatives are being investigated for the treatment of various disorders where 5-HT receptors are implicated.[7] The structural features of this compound make it a suitable starting material for creating libraries of compounds for screening against various neurological targets.

Caption: Role in drug discovery and development.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for research and development purposes. As with any chemical, further in-house analysis is recommended to confirm its properties and suitability for specific applications.

References

- 1. This compound [myskinrecipes.com]

- 2. achmem.com [achmem.com]

- 3. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 54525-19-8 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. EP3230278B1 - Novel methyl-piperidine compounds useful for inhibiting microsomal prostaglandin e2 synthase-1 - Google Patents [patents.google.com]

- 7. US5280030A - Piperidine derivatives, their preparation and their therapeutic application - Google Patents [patents.google.com]

Technical Guide: (1-Ethylpiperidin-3-yl)methanol (CAS 5452-5-19-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethylpiperidin-3-yl)methanol, with CAS number 54525-19-8, is a substituted piperidine derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a tertiary amine within a saturated heterocyclic ring and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis, safety information, and its emerging role in drug discovery, particularly in the development of agents targeting the central nervous system (CNS).

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The data has been compiled from various chemical supplier databases and publicly available resources.

| Property | Value | Reference(s) |

| CAS Number | 54525-19-8 | |

| Molecular Formula | C₈H₁₇NO | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1-Ethyl-3-piperidinemethanol | |

| Molecular Weight | 143.23 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 120-125 °C | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| InChI Key | UFFXQKBVALLYQW-UHFFFAOYSA-N | |

| SMILES | CCN1CCCC(C1)CO | [1] |

Synthesis and Characterization

General Experimental Protocol: Reduction of a Carboxylic Acid Ester

A likely synthetic route to this compound is the reduction of an N-ethyl-piperidine-3-carboxylic acid ester, such as ethyl 1-ethylpiperidine-3-carboxylate. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Methodology (Hypothetical):

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: The ethyl 1-ethylpiperidine-3-carboxylate, dissolved in anhydrous THF, is added dropwise to the LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

Workup: The resulting solid is filtered off and washed with THF or another suitable organic solvent. The filtrate is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield the desired this compound as a liquid.

Spectral Data

Detailed spectral data (NMR, IR, MS) for this compound are not widely published in research literature. However, chemical suppliers often possess this data for their products. Researchers are advised to request the Certificate of Analysis (CoA) from the respective vendor, which typically includes this information.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of both a tertiary amine and a hydroxyl group in this compound makes it a versatile starting material for creating libraries of compounds for drug screening.

Central Nervous System (CNS) Research

Substituted piperidines are known to interact with a variety of CNS targets. This compound serves as a key intermediate in the synthesis of compounds with potential antipsychotic and analgesic properties. The ethyl group on the piperidine nitrogen and the hydroxymethyl group at the 3-position can be readily modified to explore structure-activity relationships (SAR) and optimize properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles.

Alzheimer's Disease Research

Derivatives of piperidine-methanol have been investigated as potential therapeutic agents for Alzheimer's disease. For instance, related structures are used to synthesize compounds that aim to modulate neurotransmitter systems or other pathways implicated in the pathology of the disease. While there is no direct evidence of this compound itself having therapeutic effects, its role as a precursor is significant.

The following diagram illustrates a hypothetical workflow for utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow utilizing this compound.

There are no specific signaling pathways directly attributed to this compound in the available literature. Research has primarily focused on its utility as a synthetic intermediate.

Safety Information

Based on available Safety Data Sheets (SDS), this compound is classified as a warning-level hazard. The pertinent safety information is summarized in Table 2.

| Hazard Information | Details |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Researchers and laboratory personnel should handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development, particularly for CNS-acting agents. While detailed experimental protocols and spectral data are not extensively documented in publicly accessible literature, its structural features and the established importance of the piperidine motif in medicinal chemistry underscore its utility. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential stemming from this versatile building block. Researchers are encouraged to obtain compound-specific data from commercial suppliers and to employ standard synthetic and safety protocols when working with this substance.

References

An In-depth Technical Guide on (1-Ethylpiperidin-3-yl)methanol: A Versatile Scaffold for Neurological Drug Discovery

IUPAC Name: (1-Ethylpiperidin-3-yl)methanol

SMILES String: C1CN(C(CO)C1)CC

Abstract

This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with an ethyl group and a hydroxymethyl group at the 3-position. This molecule serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease. Its structural motifs allow for the synthesis of derivatives that can interact with multiple biological targets implicated in the pathogenesis of Alzheimer's, including cholinesterases and monoamine oxidases. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and experimental methodologies for evaluating the biological activity of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in synthetic and biological studies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | --INVALID-LINK--[1] |

| Molecular Weight | 143.23 g/mol | --INVALID-LINK--[1] |

| Appearance | Liquid | --INVALID-LINK--[2] |

| Boiling Point | 120-125 °C | --INVALID-LINK--[3][4] |

| Density | 0.932 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[3][4] |

| Storage Temperature | 2-8°C | --INVALID-LINK--[2] |

| SMILES | OCC1CN(CC)CCC1 | --INVALID-LINK--[1] |

| InChI Key | UFFXQKBVALLYQW-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-alkylation of 3-piperidinemethanol. A highly effective method for this transformation is reductive amination, which involves the reaction of 3-piperidinemethanol with acetaldehyde in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 3-piperidinemethanol and acetaldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

3-Piperidinemethanol

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 3-piperidinemethanol (1.0 equivalent) and 1,2-dichloroethane.

-

To this solution, add acetaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the iminium intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Biological Context and Therapeutic Potential

This compound serves as a key scaffold in the design of multi-target-directed ligands for Alzheimer's disease. The core idea is to develop a single molecule that can simultaneously modulate multiple pathological pathways of the disease. Derivatives of this compound, particularly N-alkylpiperidine carbamates, have shown promise as inhibitors of key enzymes involved in Alzheimer's pathology.

Caption: Multi-target approach for Alzheimer's using this compound derivatives.

Biological Activity of Derivatives

A series of N-alkylpiperidine carbamates derived from structures related to this compound have been synthesized and evaluated for their inhibitory activity against cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B).[2][3] The results for some of the most promising compounds are summarized in Table 2.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 10 | AChE | 7.31 | [2] |

| BChE | 0.56 | [2] | |

| MAO-B | 26.1 | [2] | |

| 22 | AChE | 2.25 | [2] |

| BChE | 0.81 | [2] | |

| 13 | BChE | 0.06 | [2] |

| 16 | MAO-B | 0.18 | [2] |

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of this compound derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.

References

(1-Ethylpiperidin-3-yl)methanol: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, properties, and therapeutic potential of (1-Ethylpiperidin-3-yl)methanol and its derivatives in targeting neurological disorders.

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as a synthetic intermediate in the development of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via reductive amination, and an exploration of the biological activities of its derivatives. Notably, N-alkylated piperidine scaffolds derived from this molecule have shown significant promise as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are critical targets in the treatment of Alzheimer's disease and other neurological conditions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation CNS-active compounds.

Chemical and Physical Properties

This compound, also known as (1-ethyl-3-piperidinyl)methanol, is a substituted piperidine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| CAS Number | 54525-19-8 | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 120-125 °C at 11 Torr | [2] |

| Density | 0.932 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-alkylation of 3-piperidinemethanol. A robust and widely used method for this transformation is reductive amination, which involves the reaction of the parent amine with an aldehyde in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

This protocol details the synthesis of this compound from 3-piperidinemethanol and acetaldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

3-Piperidinemethanol

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (DCM), add acetaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

-

In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The reaction may be mildly exothermic.

-

Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Therapeutic Potential and Biological Activity of Derivatives

This compound serves as a crucial scaffold for the synthesis of compounds with potential therapeutic applications, particularly in the realm of neurodegenerative diseases such as Alzheimer's disease. Derivatives of this molecule have been investigated as inhibitors of key enzymes involved in the pathophysiology of these disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. One therapeutic strategy is to inhibit the enzymes responsible for the breakdown of ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). N-alkylated piperidine derivatives have shown potent inhibitory activity against these enzymes.

Inhibitory Activities of Representative N-Alkylpiperidine Derivatives:

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 10 | AChE | 7.31 | [2] |

| BChE | 0.56 | [2] | |

| Compound 22 | AChE | 2.25 | [2] |

| BChE | 0.81 | [2] | |

| Compound 13 | BChE | 0.06 | [2] |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine. Inhibition of MAO can increase the synaptic availability of these neurotransmitters and has been a therapeutic strategy for depression and Parkinson's disease. Certain N-alkylpiperidine derivatives have also been evaluated for their MAO inhibitory activity.

Inhibitory Activities of Representative N-Alkylpiperidine Derivatives:

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 10 | MAO-B | 26.1 | [2] |

| Compound 16 | MAO-B | 0.18 | [2] |

| Compound S5 | MAO-B | 0.203 | [3] |

| Compound S16 | MAO-B | 0.979 | [3] |

Signaling Pathways

The therapeutic effects of drugs derived from this compound are achieved through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Cholinergic Signaling Pathway

Inhibitors of AChE and BChE increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This leads to the activation of both nicotinic and muscarinic acetylcholine receptors, which are involved in various cognitive processes.

Caption: Cholinergic signaling and the effect of AChE/BChE inhibitors.

Monoamine Oxidase Inhibition Pathway

MAO inhibitors prevent the breakdown of monoamine neurotransmitters within the presynaptic neuron, leading to an increased vesicular storage and subsequent release into the synaptic cleft. This enhances the signaling of neurotransmitters like dopamine, serotonin, and norepinephrine.

Caption: Mechanism of action of Monoamine Oxidase inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel CNS-active compounds. The straightforwardness of its synthesis, coupled with the demonstrated efficacy of its derivatives as inhibitors of key neurological targets, underscores its importance in modern drug discovery. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of the structure-activity relationships of N-alkylated piperidines derived from this scaffold holds the potential to deliver new and effective treatments for a range of debilitating neurological disorders.

References

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). Its remarkable prevalence in a vast array of clinically successful drugs stems from a unique combination of physicochemical properties and synthetic tractability. This technical guide provides a comprehensive overview of the role of the piperidine moiety in the design and function of CNS-active compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Physicochemical Advantage of the Piperidine Moiety

The enduring success of the piperidine scaffold in CNS drug development can be attributed to several key features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles:

-

Basicity and Receptor Interaction: The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in the binding pockets of various CNS targets, such as G-protein coupled receptors (GPCRs) and enzymes.[1] This is a critical feature for the high binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal three-dimensional arrangements for precise binding to diverse and complex biological targets.[1]

-

Lipophilicity and Blood-Brain Barrier Permeability: The piperidine ring itself confers a degree of lipophilicity, which is often crucial for penetration of the blood-brain barrier (BBB) and reaching CNS targets.[2] The lipophilicity can be readily modulated through the introduction of various substituents, allowing for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

-

Synthetic Versatility: The piperidine ring is a synthetically accessible scaffold, with numerous well-established methods for its construction and functionalization.[3][4] This allows medicinal chemists to readily generate diverse libraries of piperidine-containing compounds for structure-activity relationship (SAR) studies.

Prevalence of the Piperidine Scaffold in CNS-Active Drugs

The piperidine motif is a core structural element in a wide range of drugs targeting various CNS disorders. Its versatility allows it to serve as a key pharmacophore for interacting with a multitude of receptors and enzymes.

Antipsychotics

Many typical and atypical antipsychotic drugs feature a piperidine ring, which often plays a crucial role in their interaction with dopamine and serotonin receptors.[5][6] Haloperidol, a classic example of a butyrophenone antipsychotic, contains a 4-hydroxypiperidine moiety that is essential for its potent dopamine D2 receptor antagonism.[7] Newer atypical antipsychotics also incorporate the piperidine scaffold to achieve a more complex pharmacological profile, targeting multiple receptor subtypes to improve efficacy and reduce side effects.[8]

Opioid Analgesics

The piperidine scaffold is a cornerstone of many potent opioid analgesics, including the phenylpiperidine class of opioids.[4][9] Fentanyl and its analogs, for instance, are highly potent µ-opioid receptor agonists where the N-substituted piperidine is critical for their analgesic activity.[10][11] The piperidine ring in these molecules mimics the core structure of morphine and is essential for their interaction with the opioid receptor.[12]

Alzheimer's Disease Therapeutics

In the treatment of Alzheimer's disease, the piperidine scaffold is famously present in donepezil, a reversible inhibitor of acetylcholinesterase (AChE).[13][14][15] The N-benzylpiperidine moiety of donepezil is crucial for its high-affinity binding to the active site of AChE, leading to increased levels of the neurotransmitter acetylcholine in the brain.[16] The piperidine nucleus continues to be a promising scaffold for the development of new multi-target-directed ligands for Alzheimer's disease.[17][18]

Other CNS Applications

Beyond these major therapeutic areas, the piperidine scaffold is found in drugs for a variety of other CNS conditions, including antidepressants, anxiolytics, and agents for Parkinson's disease.[5][19] Its ability to interact with a wide range of CNS targets, including dopamine transporters, serotonin receptors, and sigma receptors, underscores its status as a truly privileged scaffold in neuropharmacology.[20][21]

Quantitative Data of Piperidine-Containing CNS Compounds

The following tables summarize key quantitative data for representative piperidine-containing CNS active compounds, illustrating their potency and selectivity for various biological targets.

| Compound | Target(s) | K_i_ (nM) | IC_50_ (nM) | Reference(s) |

| Antipsychotics | ||||

| Haloperidol | Dopamine D_2_ Receptor | 0.28 - 0.91 | [22] | |

| Dopamine D_3_ Receptor | 0.53 | [22] | ||

| Dopamine D_4_ Receptor | 4.4 | [22] | ||

| Sigma-1 Receptor | 2.5 | [9] | ||

| Compound 11 (amide-piperidine derivative) | Dopamine D_2_ Receptor | 1.2 | [8] | |

| 5-HT_1A_ Receptor | 2.5 | [8] | ||

| 5-HT_2A_ Receptor | 3.1 | [8] | ||

| Opioid Analgesics | ||||

| Fentanyl | µ-Opioid Receptor | - | Potent Agonist | [10][11] |

| Alzheimer's Disease Therapeutics | ||||

| Donepezil | Acetylcholinesterase (AChE) | 5.7 | [23] | |

| Sigma Receptor Ligands | ||||

| Compound 5 (piperidine derivative) | Sigma-1 Receptor | 3.64 | [24][25] | |

| Histamine H_3_ Receptor | 7.70 | [24][25] | ||

| Compound 11 (piperidine derivative) | Sigma-1 Receptor | 4.41 | [24][25] | |

| Histamine H_3_ Receptor | 6.2 | [24][25] | ||

| Dopamine Transporter Ligands | ||||

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | Dopamine Transporter (DAT) | 0.7 | [21] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of piperidine-containing CNS active compounds.

Synthesis of Piperidine-Containing CNS Drugs

General Considerations: The synthesis of piperidine-containing pharmaceuticals often involves multi-step sequences that leverage a variety of organic reactions to construct and functionalize the heterocyclic core. Common strategies include reductive amination, N-alkylation, and various cyclization reactions.[4]

Synthesis of Fentanyl (Optimized Route): [2]

-

Alkylation of 4-piperidone: Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate to furnish N-phenethyl-4-piperidone.

-

Reductive Amination: The resulting piperidone is subjected to reductive amination with aniline, mediated by sodium triacetoxyborohydride in the presence of acetic acid, to yield N-[1-(2-phenylethyl)-4-piperidinyl]aniline.

-

Acylation: The final acylation of the 4-amino-piperidine intermediate with propionyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) affords fentanyl.

Synthesis of Donepezil: [16][23]

-

Aldol Condensation: The synthesis typically begins with an aldol condensation reaction between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine in the presence of a strong base like lithium diisopropylamide (LDA).

-

Reduction: The resulting unsaturated intermediate is then reduced, often via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield donepezil.

Synthesis of Haloperidol: [1][7]

-

Alkylation: The synthesis involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, like potassium iodide.

In Vitro Biological Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): [6][13]

-

Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

-

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) (chromogen)

-

Sodium Phosphate Buffer (0.1 M, pH 8.0)

-

Test compound and positive control (e.g., Donepezil)

-

96-well microplate and microplate reader

-

-

Procedure:

-

Prepare solutions of AChE, DTNB, ATCI, and serial dilutions of the test compound in assay buffer.

-

Add the test compound or control to the wells of a 96-well plate, followed by the AChE solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI solution.

-

Immediately measure the absorbance at 412 nm and continue to take readings at regular intervals to monitor the reaction kinetics.

-

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the negative control (no inhibitor). The IC_50_ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dopamine Receptor Radioligand Binding Assay: [14][26]

-

Principle: This assay quantifies the affinity of a test compound for a specific dopamine receptor subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

-

Materials:

-

Membrane preparations from cells expressing the dopamine receptor of interest (e.g., D_2_, D_3_).

-

Radiolabeled ligand (e.g., [³H]-Spiperone for D_2_ receptors).

-

Unlabeled test compound (e.g., Haloperidol) and a non-specific binding determinant (e.g., a high concentration of an unlabeled antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl_2_, 2 mM CaCl_2_, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the receptor-containing membranes with the radioligand and varying concentrations of the unlabeled test compound in a 96-well plate.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-specific determinant).

-

After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC_50_ value of the test compound is determined from a competition curve, and the inhibition constant (K_i_) is calculated using the Cheng-Prusoff equation.

In Vivo Pharmacological Assays

In Vivo Microdialysis for Neurotransmitter Monitoring: [10][12]

-

Principle: This technique allows for the in vivo sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in freely moving animals. A microdialysis probe with a semi-permeable membrane is implanted into the target brain area. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and substances from the extracellular fluid diffuse across the membrane into the dialysate, which is then collected and analyzed.

-

Procedure:

-

Surgically implant a guide cannula into the desired brain region of an anesthetized animal.

-

After a recovery period, insert a microdialysis probe through the guide cannula in the awake animal.

-

Perfuse the probe with aCSF at a constant low flow rate.

-

Collect baseline dialysate samples.

-

Administer the piperidine-containing test compound (systemically or locally via reverse dialysis).

-

Continue collecting dialysate samples at regular intervals.

-

Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by piperidine-containing CNS drugs and a typical experimental workflow.

Caption: Dopamine D2 Receptor Signaling Pathway Inhibition.

Caption: µ-Opioid Receptor Signaling Pathway Activation.

Caption: CNS Drug Discovery Workflow.

Conclusion

The piperidine scaffold remains an indispensable tool in the development of drugs for a wide range of CNS disorders. Its favorable physicochemical properties, coupled with its synthetic accessibility, have solidified its status as a privileged structure in medicinal chemistry. As our understanding of the complexities of the central nervous system continues to evolve, the strategic incorporation and innovative functionalization of the piperidine ring will undoubtedly continue to be a fruitful approach for the discovery of the next generation of effective and safe CNS therapeutics. This guide provides a foundational resource for researchers and drug development professionals, offering a blend of fundamental principles, practical data, and detailed methodologies to aid in the ongoing quest for novel treatments for neurological and psychiatric diseases. quest for novel treatments for neurological and psychiatric diseases.

References

- 1. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fentanyl - Wikipedia [en.wikipedia.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 12. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 17. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Process for the preparation of donepezil hydrochloride | TREA [trea.com]

- 21. researchgate.net [researchgate.net]

- 22. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 23. benchchem.com [benchchem.com]

- 24. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. benchchem.com [benchchem.com]

(1-Ethylpiperidin-3-yl)methanol: A Key Intermediate in Central Nervous System Drug Development

(1-Ethylpiperidin-3-yl)methanol , a substituted piperidine derivative, serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system. Its structural features, comprising a tertiary amine within a piperidine ring and a primary alcohol, make it a versatile synthon for the creation of molecules with potential therapeutic applications in areas such as psychiatric and neurological disorders. This technical guide provides an in-depth overview of its synthesis, properties, and significant role as a pharmaceutical intermediate.

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point between 120-125 °C.[1] It is characterized by the chemical formula C₈H₁₇NO and a molecular weight of 143.23 g/mol .[2][3] For safe handling and to maintain its integrity, it should be stored in a dry, sealed container at 2-8°C.

| Property | Value |

| CAS Number | 54525-19-8 |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Appearance | Liquid |

| Boiling Point | 120-125 °C |

| Purity | Typically ≥98% |

| Storage Temperature | 2-8 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the N-alkylation of a piperidine precursor or the reduction of a corresponding carbonyl compound.

N-Alkylation of 3-Piperidinemethanol

A straightforward method for the synthesis of this compound is the direct N-alkylation of 3-piperidinemethanol. This reaction typically involves the use of an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-piperidinemethanol (1.0 equivalent) in a suitable aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 equivalents).

-

Addition of Alkylating Agent: Ethyl iodide or ethyl bromide (1.1-1.5 equivalents) is added dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction time can vary from several hours to overnight.

-

Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Reductive Amination

An alternative synthetic approach is the reductive amination of N-ethyl-3-piperidone. This method involves the reaction of the ketone with a reducing agent in the presence of an ammonia source, which is then followed by the reduction of the resulting imine or enamine. However, a more common and analogous approach in medicinal chemistry involves the reduction of a carboxylic acid ester or an aldehyde. For instance, the reduction of ethyl 1-ethylnipecotate (ethyl 1-ethylpiperidine-3-carboxylate) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield this compound.

Experimental Protocol: Reduction of Ethyl 1-Ethylnipecotate

-

Reaction Setup: A solution of ethyl 1-ethylnipecotate (1.0 equivalent) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: The flask is cooled in an ice bath, and a solution or slurry of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in the same anhydrous solvent is added slowly and cautiously.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water, which results in the formation of a granular precipitate of aluminum salts.

-

Work-up: The precipitate is removed by filtration, and the filter cake is washed with the ether solvent.

-

Purification: The combined filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

References

A Comprehensive Technical Guide to the Synthesis of N-Substituted Piperidine Derivatives

Introduction: The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to interact with biological targets. The substituent on the piperidine nitrogen (N-substituent) is a critical determinant of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and efficient synthetic methods for introducing diverse N-substituents is of paramount importance to drug discovery and development professionals.[1][3]

This technical guide provides an in-depth review of the core synthetic strategies for preparing N-substituted piperidine derivatives. It covers key methodologies, from classical N-alkylation and N-arylation to more complex ring-forming and dearomatization strategies. For each key method, detailed experimental protocols are provided, and quantitative data from the literature are summarized in tabular format to facilitate comparison.

Part 1: N-Substitution of a Pre-existing Piperidine Ring

The most direct approach to N-substituted piperidines involves the functionalization of a piperidine or a pre-substituted piperidine core. These methods are broadly categorized by the type of bond formed at the nitrogen atom.

N-Alkylation: Formation of N-C(sp³)-Bonds

N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. The two most prevalent methods are direct nucleophilic substitution and reductive amination.

This classical method involves the reaction of the secondary amine of the piperidine ring with an alkyl electrophile, typically an alkyl halide, in the presence of a base.[4][5] The base neutralizes the acid generated during the reaction, driving it towards completion. While straightforward, this approach can sometimes lead to the formation of quaternary ammonium salts as a byproduct, especially with reactive alkylating agents.[4][6]

Table 1: Examples of Direct N-Alkylation Reactions

| Piperidine Derivative | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | Ethyl Bromide | K₂CO₃ | DMF | RT | - | - | [5] |

| Piperidine | Methyl Iodide | None | Acetonitrile | RT | Slow Add | - | [5] |

| 2-Methylpiperidine | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 92 | [4] |

| 4-Aminopiperidine | Ethyl Iodide | NaHCO₃ | Ethanol | Reflux | 16 | 85 | [6] |

Experimental Protocol: Direct N-Alkylation with Alkyl Halides [4]

-

To a round-bottom flask, add the piperidine derivative (1.0 eq.), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.), and an anhydrous solvent like acetonitrile.

-

Add the alkyl halide (1.1-1.2 eq.) to the mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated piperidine.

Reductive amination is a milder and often more selective method that avoids the problem of over-alkylation.[4] The reaction proceeds in two steps: the piperidine reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective reagent for this transformation due to its selectivity for iminium ions over carbonyl compounds.[4] Borane-pyridine complex (BAP) has also been shown to be an excellent, less toxic alternative to reagents like sodium cyanoborohydride (NaCNBH₃).[8][9]

Table 2: Examples of N-Alkylation via Reductive Amination

| Piperidine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| Piperidine | Benzaldehyde | Borane-Pyridine | Ethanol | - | 95 | [8] |

| Piperidine | 3-Pyridinecarboxaldehyde | Borane-Pyridine | Ethanol | - | 93 | [8] |

| 2-Ethylpiperidine | Acetone | NaBH(OAc)₃ | Dichloromethane | 24 | 88 | [4] |

| Piperidine | Cinnamaldehyde | Borane-Pyridine | Ethanol | - | 91 | [8] |

| 3,4-Dehydropiperidine | 4-Fluorobenzaldehyde | Borane-Pyridine | Ethanol | - | 82 | [8] |

Experimental Protocol: N-Alkylation via Reductive Amination [4]

-

In a dry round-bottom flask under an inert atmosphere, dissolve the piperidine derivative (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or dichloroethane).

-

Stir the solution at room temperature for a short period (e.g., 20-30 minutes) to allow for iminium ion formation.

-

Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), to the mixture in a single portion.

-

Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous phase with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

N-Arylation: Formation of N-C(sp²)-Bonds

The synthesis of N-aryl and N-heteroaryl piperidines is crucial, as this structural motif is prevalent in numerous pharmaceuticals.[10] Transition-metal-catalyzed cross-coupling reactions are the most common and powerful methods for forging this C-N bond.

The most common routes for the N-arylation of piperidine involve coupling it with aryl halides using transition metal catalysts.[10][11] The Buchwald-Hartwig amination (typically palladium-catalyzed) and the Ullmann condensation (typically copper-catalyzed) are the most prominent methods.[10] These reactions often require specific ligands to enhance catalyst activity and achieve high yields.[10]

Table 3: Examples of Metal-Catalyzed N-Arylation Reactions

| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | CuI / L-proline | K₂CO₃ | DMSO | 90 | 22 | 92 | [10] |

| 1-chloro-4-nitrobenzene | Cu powder / MG | K₂CO₃ | DMSO-H₂O | 100-110 | 10-16 | 91 | [10] |

| Chlorobenzene | NHC-Pd(II) complex | KOtBu | Toluene | 130 | 12 | 85-98 | [10] |

| 4-Iodo-N-Boc-piperidine | CoCl₂ / TMCD | - | THF | 25 | 2 | 81 | [12] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6]

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., (SIPr)Pd(methallyl)Cl, 1-2 mol%).

-

Add the aryl halide (1.0 eq.), the piperidine derivative (1.2 eq.), and an anhydrous solvent (e.g., toluene).

-

Add the base (e.g., Lithium hexamethyldisilazide (LHMDS), 1.4 eq.).

-

Stir the mixture at the appropriate temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

A novel and general strategy to access N-(hetero)arylpiperidines utilizes a pyridine ring-opening and ring-closing approach via Zincke imine intermediates.[3][13] This method generates pyridinium salts from a wide variety of substituted pyridines and (heteroaryl)anilines. Subsequent hydrogenation or nucleophilic addition reactions then provide access to the desired N-(hetero)arylpiperidine derivatives.[3][14][15] This strategy is particularly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies.[14][16]

Part 2: De Novo Synthesis of the N-Substituted Piperidine Ring

These strategies build the piperidine ring from acyclic or different heterocyclic precursors, incorporating the N-substituent during the ring-forming process.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition method for constructing the piperidine skeleton in a single step.[17] It involves the [4+2] cycloaddition of a diene with an imine (the dienophile), which contains the future N-substituent. This reaction can be catalyzed by Lewis or Brønsted acids to activate the imine.[18][19]

Table 4: Examples of Aza-Diels-Alder Reactions for Piperidine Synthesis

| Diene | Imine Source | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Danishefsky's diene | N-Benzylidene-aniline | ZnCl₂ | 4-Piperidone | 85 | [18] |

| 2,3-Dimethylbutadiene | Methanimine (in situ) | H₂O, 50 °C | Tetrahydropyridine | Modest | [20] |

| Cyclopentadiene | N-tosylimine | Cu(OTf)₂ / Chiral Box | Fused Piperidine | 94 (97% ee) | [17] |

Experimental Protocol: Aza-Diels-Alder Reaction Note: Protocols are highly substrate-dependent. The following is a generalized example.

-

To a solution of the imine (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at a reduced temperature (e.g., -78 °C), add the Lewis acid catalyst (e.g., ZnCl₂ or a chiral catalyst system).

-

Stir for 15-30 minutes, then add the diene (1.2-1.5 eq.) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for several hours until completion.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify the product via column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and efficient method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are N-substituted, fused piperidine systems.[21] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[21][22] The reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion.[21]

Experimental Protocol: Pictet-Spengler Reaction [21]

-

Dissolve the β-arylethylamine (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane).

-

Add an acid catalyst (e.g., trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH), 0.1-1.0 eq.).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by crystallization or column chromatography.

Conclusion

The synthesis of N-substituted piperidines is a rich and diverse field, offering a multitude of strategies to access this critical pharmaceutical scaffold. Direct functionalization of the piperidine nitrogen through alkylation and arylation remains the most straightforward approach for many applications. Reductive amination offers a mild and highly selective alternative to direct alkylation, while modern metal-catalyzed methods like the Buchwald-Hartwig amination have made N-arylation broadly accessible. For more complex targets or library synthesis, ring-forming strategies such as the aza-Diels-Alder and Pictet-Spengler reactions, as well as the functionalization and reduction of pyridine precursors, provide powerful and convergent pathways. The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The methods and protocols outlined in this guide provide a robust toolkit for researchers, scientists, and drug development professionals to design and execute the synthesis of novel N-substituted piperidine derivatives.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

Navigating the Bioactive Landscape: A Technical Guide to the Preliminary Biological Activity Screening of (1-Ethylpiperidin-3-yl)methanol Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preliminary biological activity screening of (1-Ethylpiperidin-3-yl)methanol analogs, a class of compounds with significant potential in drug discovery. The versatile piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2][3] This document outlines a strategic approach to elucidating the pharmacological profile of novel analogs based on this core structure, focusing on key central nervous system (CNS) targets.

Introduction to the this compound Scaffold

The this compound core structure presents key pharmacophoric features, including a tertiary amine and a primary alcohol, which suggest potential interactions with a variety of biological targets, particularly within the CNS. Based on the extensive body of research on related piperidine derivatives, a primary screening panel for these analogs should logically focus on targets implicated in neurological and psychiatric disorders. This guide will detail screening protocols for four such target classes:

-

Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, inhibition of which is a therapeutic strategy for Alzheimer's disease.[4]

-

Muscarinic Acetylcholine Receptors (mAChRs): A family of G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine and are implicated in various CNS and peripheral functions.

-

Sigma Receptors (σ₁ and σ₂): A unique class of intracellular proteins involved in cellular signaling and implicated in a range of conditions including neuropsychiatric disorders and cancer.[3]

-

Dopamine Receptors (D₁-like and D₂-like): GPCRs that are central to motor control, motivation, and reward, and are key targets in the treatment of Parkinson's disease, schizophrenia, and other psychiatric conditions.

The following sections will provide detailed experimental protocols for assays targeting these proteins, representative data for analogous compounds to guide interpretation, and visualizations of the screening workflow and relevant signaling pathways.

A Strategic Approach to Preliminary Screening

A tiered or parallel screening approach is recommended to efficiently characterize the biological activity of a library of this compound analogs. The general workflow begins with primary in vitro assays to identify initial "hits" for each target class, followed by secondary assays to confirm activity and determine potency and selectivity.

Data Presentation: Biological Activity of Analogous Piperidine Derivatives

While specific biological activity data for this compound analogs is not extensively available in the public domain, the following tables present representative data for structurally related piperidine compounds to serve as a benchmark for screening campaigns.

Table 1: Acetylcholinesterase (AChE) Inhibition by Piperidine Analogs

| Compound Class | Specific Analog | AChE IC₅₀ (nM) | Reference |

| 1-Benzylpiperidine Derivative | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | [5] |

| N-Alkylpiperidine Carbamate | (S)-1-benzyl-N-(8-(dimethylamino)octyl)piperidine-3-carbamate | 8.9 | [6] |

Table 2: Muscarinic Receptor Binding Affinities (Kᵢ, nM) of Piperidine Analogs

| Compound Class | Analog | M₁ Receptor | M₂ Receptor | M₃ Receptor | Reference |

| Pethidine Analog | Compound 6b | 670 | - | 370 | [7] |

| 4-Amino-piperidine Derivative | Compound 50 | - | 1141 | 4.8 | [8] |

Table 3: Sigma Receptor Binding Affinities (Kᵢ, nM) of Piperidine Analogs

| Compound Class | Analog | σ₁ Receptor | σ₂ Receptor | Reference |

| Nitrile Analog of Meperidine | N-benzyl-4-phenylpiperidine-4-carbonitrile | 0.41 | 656 | [2] |

| 4-Pyridylpiperidine Derivative | Compound 12 | 4.5 | 10 | [3] |

| Piperidine-based Scaffold | Compound 12c | 0.7 | >1000 | [1] |

Table 4: Dopamine Receptor Functional Activity (EC₅₀/Kᵢ, nM) of Piperidine Analogs

| Compound Class | Analog | D₂ Receptor (EC₅₀) | D₄ Receptor (Kᵢ) | Reference |

| Phenyl-piperazine Scaffold | Compound 22a | 2.5 (partial agonist) | - | [9] |

| Piperidine-based Ligand | Compound 77-LH-28-1 | >10,000 | 1.2 | [10] |

Experimental Protocols

This section provides detailed methodologies for the primary screening assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically.

-

Materials:

-

Human recombinant AChE

-

Acetylthiocholine (ATCI)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Muscarinic Receptor Radioligand Binding Assay

This assay determines the affinity of the test compounds for muscarinic receptors.

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

-

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M₁-M₅)

-

Radioligand (e.g., [³H]N-methylscopolamine)

-

Test compounds

-

Assay buffer (e.g., Tris-HCl)

-

Non-specific binding control (e.g., atropine)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like atropine) from the total binding.

-

Calculate the percentage of inhibition of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation.

-

Sigma Receptor Radioligand Binding Assay

This protocol is similar to the muscarinic receptor binding assay but uses different radioligands and cell preparations.

-

Principle: A competitive binding assay to measure the affinity of test compounds for σ₁ and σ₂ receptors.

-

Materials:

-

Membrane homogenates from guinea pig brain (for σ₁) or rat liver (for σ₂)

-

For σ₁: --INVALID-LINK---pentazocine as the radioligand.

-

For σ₂: [³H]DTG (1,3-di-o-tolyl-guanidine) as the radioligand, with a masking concentration of a selective σ₁ ligand to block binding to σ₁ sites.

-

Test compounds

-

Assay buffer

-

Non-specific binding control (e.g., haloperidol)

-

Filtration and scintillation counting equipment as described for the muscarinic receptor assay.

-

-

Procedure:

-

The procedure is analogous to the muscarinic receptor binding assay, with the appropriate choice of membrane preparation and radioligand for the target sigma receptor subtype.

-

For σ₂ receptor binding, pre-incubation with a selective σ₁ ligand is necessary to ensure that [³H]DTG binds only to the σ₂ receptor.

-

Data analysis to determine IC₅₀ and Kᵢ values is performed as described above.

-

Dopamine Receptor Functional Assay (cAMP Assay)

This cell-based assay measures the functional activity of test compounds at dopamine receptors.

-

Principle: D₁-like receptors (D₁ and D₅) are coupled to Gs proteins and stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). D₂-like receptors (D₂, D₃, and D₄) are coupled to Gi/o proteins and inhibit adenylyl cyclase, causing a decrease in cAMP. This assay quantifies the change in intracellular cAMP levels in response to the test compound.

-

Materials:

-

Cell line stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Cell culture medium and reagents.

-

Test compounds.

-

Forskolin (to stimulate cAMP production for D₂-like receptor assays).

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

-

Microplate reader compatible with the chosen detection kit.

-

-

Procedure:

-

Culture the cells expressing the target dopamine receptor in a microplate.

-

For D₂-like receptor assays, pre-treat the cells with forskolin to elevate basal cAMP levels.

-

Add varying concentrations of the test compound to the cells and incubate for a specified time.

-